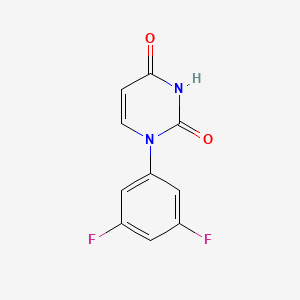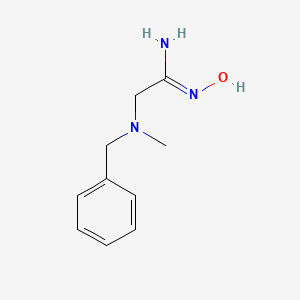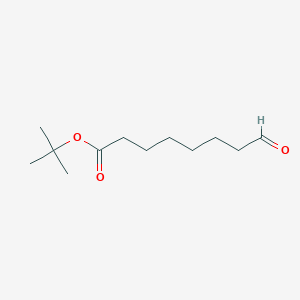![molecular formula C11H8ClN3 B12968161 4-Chloro-7-methylimidazo[1,5-a]quinoxaline](/img/structure/B12968161.png)
4-Chloro-7-methylimidazo[1,5-a]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-7-methylimidazo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused ring system containing both imidazole and quinoxaline moieties, with a chlorine atom at the 4th position and a methyl group at the 7th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methylimidazo[1,5-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction can be catalyzed by phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . Another approach involves the cyclization of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a basic medium, leading to the formation of imidazoquinoxalines through aromatic nucleophilic substitution and subsequent autooxidation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors, efficient catalysts, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-7-methylimidazo[1,5-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: The presence of the methyl group allows for oxidation reactions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-7-methylimidazo[1,5-a]quinoxaline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-7-methylimidazo[1,5-a]quinoxaline involves its interaction with various molecular targets. It can act as an antagonist or inhibitor of specific enzymes or receptors. For example, it has been shown to inhibit phosphodiesterases and kinases, which play crucial roles in cellular signaling pathways . The exact pathways and targets depend on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]quinoxalines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms.
Quinoxalines: These are simpler structures without the imidazole ring.
Imidazopyridines: These compounds have a pyridine ring instead of a quinoxaline ring.
Uniqueness: 4-Chloro-7-methylimidazo[1,5-a]quinoxaline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both chlorine and methyl groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H8ClN3 |
|---|---|
Molekulargewicht |
217.65 g/mol |
IUPAC-Name |
4-chloro-7-methylimidazo[1,5-a]quinoxaline |
InChI |
InChI=1S/C11H8ClN3/c1-7-2-3-9-8(4-7)14-11(12)10-5-13-6-15(9)10/h2-6H,1H3 |
InChI-Schlüssel |
QILNUAATBDVESB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N3C=NC=C3C(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



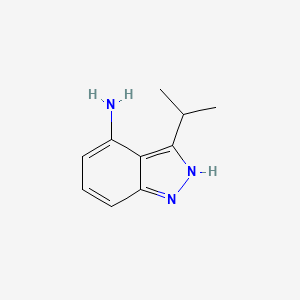
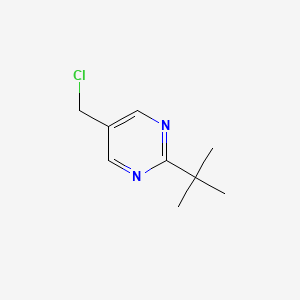
![5'-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid]](/img/structure/B12968114.png)
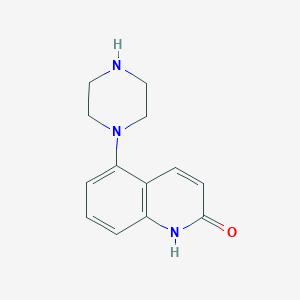
![Ethyl 2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12968123.png)
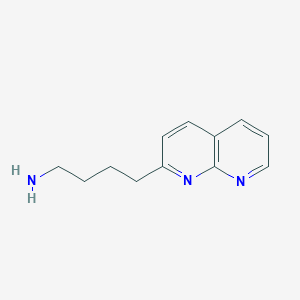
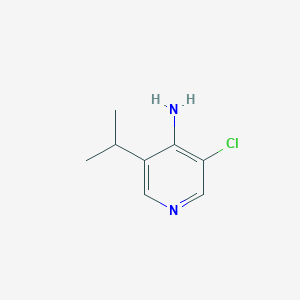
![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromo-5-chlorophenyl)-6-phenyl-1,3,5-triazine](/img/structure/B12968140.png)

